molecular formula C13H10N2O4 B14713697 2-Nitrophenyl phenylcarbamate CAS No. 21468-56-4

2-Nitrophenyl phenylcarbamate

Cat. No.: B14713697
CAS No.: 21468-56-4
M. Wt: 258.23 g/mol
InChI Key: TVEMTZBZZJLOHN-UHFFFAOYSA-N
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Description

2-Nitrophenyl phenylcarbamate is a carbamate derivative featuring a phenyl group and a 2-nitrophenyl moiety linked via a carbamate bridge. Carbamates of this class are often utilized as intermediates in organic synthesis, bioactive agents, or analytical standards due to their stability and tunable electronic properties .

Properties

IUPAC Name

(2-nitrophenyl) N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-13(14-10-6-2-1-3-7-10)19-12-9-5-4-8-11(12)15(17)18/h1-9H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEMTZBZZJLOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20781142
Record name 2-Nitrophenyl phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20781142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21468-56-4
Record name 2-Nitrophenyl phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20781142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrophenyl phenylcarbamate can be achieved through several methods. One common approach involves the reaction of 2-nitrophenol with phenyl isocyanate. The reaction typically occurs in the presence of a base, such as triethylamine, and is carried out in an organic solvent like dichloromethane. The reaction proceeds smoothly at room temperature, yielding the desired carbamate product .

Industrial Production Methods

Industrial production of 2-Nitrophenyl phenylcarbamate often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to minimize the formation of by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Nitrophenyl phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitrophenyl phenylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial properties and potential use in drug design.

    Industry: Utilized in the production of polymers, coatings, and other materials

Mechanism of Action

The mechanism of action of 2-Nitrophenyl phenylcarbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamate moiety can form hydrogen bonds with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include 4-nitrophenyl N-methoxycarbamate () and chlorophenyl carbamates (). Differences in nitro group positioning (ortho vs. para) and substituent types (methoxy, alkyl, etc.) critically influence physicochemical behavior:

Compound Molecular Formula Molecular Weight Nitro Position Key Substituent Log k (Lipophilicity)
2-Nitrophenyl phenylcarbamate* C₁₃H₁₀N₂O₅ 286.23 Ortho (2-) Phenyl Not reported
4-Nitrophenyl N-methoxycarbamate C₈H₈N₂O₅ 212.16 Para (4-) Methoxy Not reported
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates Varies ~300–350 Ortho (2-) Chlorophenyl, alkyl log k = 1.8–3.5 (HPLC)

*Note: Data for 2-nitrophenyl phenylcarbamate inferred from structural analogs.

  • Lipophilicity Trends : Chlorophenyl carbamates () exhibit log k values of 1.8–3.5, indicating moderate to high lipophilicity. The absence of direct data for 2-nitrophenyl phenylcarbamate suggests the need for experimental validation, though its phenyl group may enhance lipophilicity relative to methoxy-substituted analogs .

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